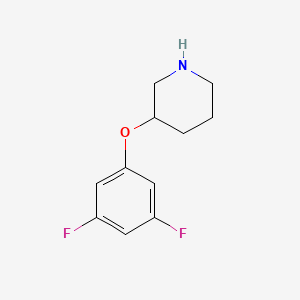
3-(3,5-Difluorophenoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Difluorophenoxy)piperidine is an organic compound with the molecular formula C12H15F2NO. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a 3,5-difluorophenoxy group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenoxy)piperidine typically involves the reaction of 3,5-difluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group by the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Difluorophenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(3,5-Difluorophenoxy)piperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3,5-Difluorophenoxy)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s fluorine atoms can enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Difluorophenoxy)methylpiperidine: Similar structure but with a methyl group instead of a direct piperidine linkage.
3-(3-Fluorophenoxy)piperidine: Contains a single fluorine atom on the phenoxy group.
4-(3,5-Difluorophenoxy)piperidine: Substitution at the 4-position of the piperidine ring.
Uniqueness
3-(3,5-Difluorophenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its lipophilicity and electron-withdrawing effects, making it a versatile intermediate in various synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C11H13F2NO |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
3-(3,5-difluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13F2NO/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h4-6,10,14H,1-3,7H2 |
Clé InChI |
CCVKUMNWACZWDL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)OC2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
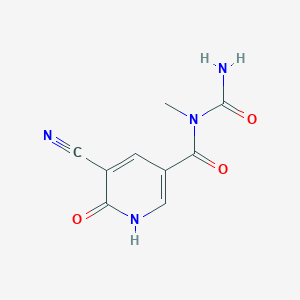
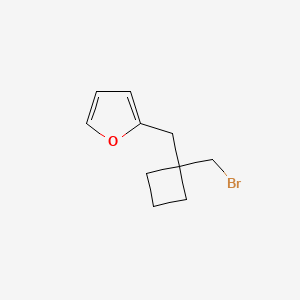


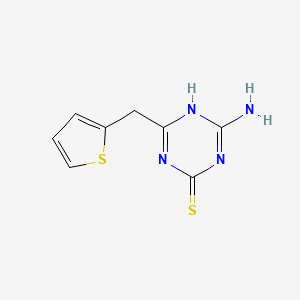
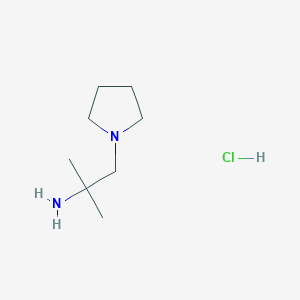

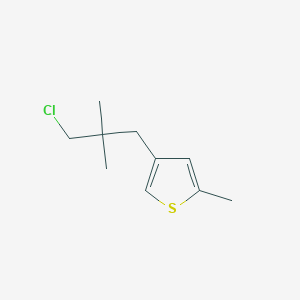
![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
